5-(3-Acetylphenyl)-2-methylphenol
Description
Properties
IUPAC Name |
1-[3-(3-hydroxy-4-methylphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-7-14(9-15(10)17)13-5-3-4-12(8-13)11(2)16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWFEERYZDWRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683798 | |
| Record name | 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-27-5 | |
| Record name | 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylphenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the benzene ring. The reaction typically uses acetyl chloride and aluminum chloride (AlCl3) as a catalyst under anhydrous conditions .
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of 5-(3-Acetylphenyl)-2-methylphenol may involve large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylphenyl)-2-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(3-Acetylphenyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-2-methylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electrophilic interactions , while the acetyl group can undergo nucleophilic attack . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Notes:
- 5-(3-Acetylphenyl)-2-methylphenol differs from analogs by combining a phenolic -OH with an acetylphenyl group.
- The hydroxyethylamino analog () is more water-soluble due to polar groups, whereas the aminobutyl derivative () may exhibit enhanced membrane permeability from its alkyl chain.
Physical and Chemical Properties
- Solubility: Acetylphenyl-substituted phenols (e.g., CAS 50317-52-7 in ) are sparingly soluble in water but soluble in organic solvents (e.g., ethanol, DCM). The acetyl group increases lipophilicity compared to hydroxyethylamino or aminobutyl analogs. The 5-(2-hydroxyethylamino)-2-methylphenol () shows higher aqueous solubility due to hydrogen-bonding groups.
- Melting Points: Chlorinated hydroxyacetophenones () melt at 97–110°C, suggesting that 5-(3-Acetylphenyl)-2-methylphenol may have a similar range (100–120°C).
Q & A
Q. What are the recommended methods for synthesizing 5-(3-Acetylphenyl)-2-methylphenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acetylation of 2-methylphenol derivatives. Key steps include:
- Acetylation : Reacting 2-methylphenol with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Reaction temperature (80–100°C) and stoichiometry (1:1.2 phenol:acetyl chloride) are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization (methylene chloride) to isolate the product .
- Yield Challenges : Contradictory yields (e.g., 50–80%) may arise from residual moisture or incomplete acetylation. Use of molecular sieves or repeated drying of reagents can mitigate this .
Q. What analytical techniques are most effective for characterizing the purity and structure of 5-(3-Acetylphenyl)-2-methylphenol?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm acetyl (C=O stretch ~1680 cm⁻¹) and phenolic (O-H stretch ~3300 cm⁻¹) groups .
- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 6.8–7.5 ppm), acetyl methyl (δ 2.6 ppm), and phenolic OH (δ 5.2 ppm, broad) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 242.0943 (calculated for C₁₅H₁₄O₂) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the key safety considerations when handling 5-(3-Acetylphenyl)-2-methylphenol in laboratory settings?
- Methodological Answer :
- Toxicity : The 2-methylphenol moiety is associated with neurotoxicity and organ damage (e.g., liver, kidneys). Use PPE (gloves, goggles) and work in a fume hood .
- Exposure Limits : Adhere to OSHA’s permissible exposure limit (PEL) for cresols (5 ppm over 8 hours). Monitor airborne concentrations via gas chromatography .
- Waste Disposal : Neutralize phenolic waste with NaOH (10% w/v) before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers address conflicting data regarding the biological activity of 5-(3-Acetylphenyl)-2-methylphenol across different studies?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., OECD guidelines) for cytotoxicity assays. For example, discrepancies in IC₅₀ values (e.g., 10–50 μM in cancer cell lines) may stem from variations in cell culture conditions or solvent effects (DMSO vs. ethanol) .
- Structural Confirmation : Ensure compound identity via X-ray crystallography (e.g., CCDC deposition) or 2D NMR (COSY, HSQC) to rule out isomer contamination .
- Meta-Analysis : Cross-reference studies using structural analogs (e.g., bromoacetamide derivatives) to identify structure-activity relationships (SAR) .
Q. What strategies are employed to elucidate the reaction mechanisms of 5-(3-Acetylphenyl)-2-methylphenol in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., nitrobenzene displacement at 400 nm). Pseudo-first-order kinetics can reveal rate-determining steps .
- Isotopic Labeling : Use ¹⁸O-labeled acetyl groups to track oxygen migration during hydrolysis .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to simulate transition states and identify electrophilic centers (e.g., acetyl carbonyl carbon) .
Q. In designing experiments to study the environmental persistence of 5-(3-Acetylphenyl)-2-methylphenol, what methodological approaches mitigate confounding factors?
- Methodological Answer :
- Degradation Studies :
- Photolysis : Expose to UV light (λ = 365 nm) in aqueous solutions; analyze degradation products via LC-MS .
- Biodegradation : Use soil microcosms with Pseudomonas spp. to assess half-life (t₁/₂). Control pH (6.5–7.5) and temperature (25°C) .
- Adsorption Analysis : Conduct batch experiments with activated carbon or clay minerals to measure adsorption coefficients (Kd) .
- Statistical Controls : Use ANOVA to differentiate between abiotic and biotic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
